Tetrafluoroaluminate Ion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

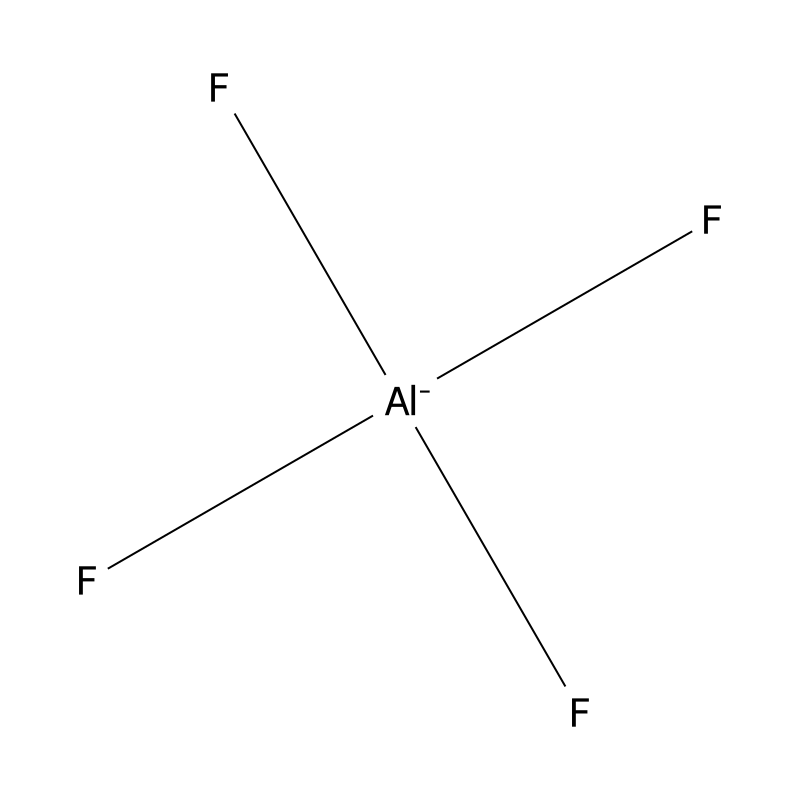

The tetrafluoroaluminate ion, with the chemical formula , is an inorganic compound belonging to the class of post-transition metal fluorides. This ion features a tetrahedral geometry and is characterized by its coordination to aluminum, where four fluorine atoms surround a central aluminum atom. Tetrafluoroaluminate ions are classified as perfluorometallate anions and are significant in various chemical processes due to their unique properties and reactivity .

Additionally, tetrafluoroaluminate ions can hydrolyze in the presence of water, leading to the formation of aluminum hydroxides and hydrofluoric acid:

These reactions highlight the ion's reactivity and its role in various chemical environments .

Tetrafluoroaluminate ions can be synthesized through several methods:

- Direct Fluorination: Reacting aluminum chloride with fluorine gas under controlled conditions yields tetrafluoroaluminate ions.

- Hydrolysis of Aluminum Fluoride: Aluminum fluoride can be hydrolyzed in a controlled environment to produce tetrafluoroaluminate ions.

- Ion Exchange Reactions: Tetrafluoroaluminate ions can also be generated through ion exchange processes involving aluminum salts and fluoride sources .

Tetrafluoroaluminate ions have several applications, particularly in materials science and industrial chemistry:

- Catalysts: They are used as catalysts in various organic synthesis reactions due to their Lewis acid properties.

- Electrolytes: In molten salt electrolysis, tetrafluoroaluminate ions serve as electrolytes for aluminum production.

- Fluorinated Compounds: They play a role in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Studies on the interactions of tetrafluoroaluminate ions focus on their reactivity with various substrates and their role as signaling molecules. Research indicates that these ions can modulate the activity of certain enzymes and receptors, suggesting potential therapeutic applications. Their interactions with proteins involved in signal transduction pathways have been particularly noted, indicating a broader biological significance .

Tetrafluoroaluminate ions share similarities with other fluorinated metal complexes. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Aluminum Fluoride | AlF₃ | Commonly used as a precursor for aluminum production. |

| Hexafluoroaluminate Ion | AlF₆²⁻ | Features six fluorine atoms; more stable but less reactive than tetrafluoroaluminate. |

| Bifluoride Ion | HF₂⁻ | Contains two fluorine atoms; often involved in acid-base reactions. |

The uniqueness of tetrafluoroaluminate lies in its specific tetrahedral structure and its ability to act as both a strong Lewis acid and a signaling molecule in biological contexts .

The tetrafluoroaluminate ion, with the chemical formula aluminum tetrafluoride anion, represents a fundamental aluminum coordination entity characterized by its distinctive tetrahedral geometry [1] [2]. This ion belongs to the class of perfluorometallate anions and exhibits a molecular weight of 102.975151 grams per mole [1] [3]. The central aluminum atom maintains a formal oxidation state of +3, while each fluorine atom carries a -1 charge, resulting in an overall ionic charge of -1 for the tetrafluoroaluminate species [4] [5].

The tetrahedral arrangement of the tetrafluoroaluminate ion has been conclusively established through crystallographic studies and represents one of the most well-documented examples of tetrahedral aluminum coordination [6] [7]. The geometry is characterized by four fluorine atoms positioned at the vertices of a regular tetrahedron, with the aluminum atom occupying the central position [8]. This structural arrangement maximizes the distance between the fluorine atoms while maintaining optimal bonding with the central aluminum center [9].

Spectroscopic evidence, particularly from Nuclear Magnetic Resonance studies, has provided additional confirmation of the tetrahedral structure [10]. The aluminum nuclear magnetic resonance signal appears at approximately 50 parts per million, which is characteristic of tetrahedral aluminum fluoride environments [10]. This chemical shift value differs significantly from that of octahedral aluminum species, providing clear evidence for the tetrahedral coordination geometry [10].

Coordination Chemistry of Tetrafluoroaluminate Ion

The coordination chemistry of the tetrafluoroaluminate ion is fundamentally governed by the tetrahedral arrangement of four fluorine ligands around the central aluminum atom [1] [6]. This coordination environment represents the complete saturation of the aluminum coordination sphere in a tetrahedral geometry, with a coordination number of four [5] [9]. The tetrafluoroaluminate ion exhibits remarkable stability compared to other fluoroaluminate species, which can be attributed to the optimal electronic configuration achieved in the tetrahedral arrangement [6].

In biological systems, the tetrafluoroaluminate ion has been extensively studied as a transition state analog in enzymatic reactions [7] [11]. Crystal structures of protein complexes containing the tetrafluoroaluminate ion reveal that it frequently coordinates with magnesium ions and nucleotides, forming stable ternary complexes [7] [12]. These complexes have been particularly valuable in understanding the mechanism of guanosine triphosphate hydrolysis in various enzymatic systems [13] [14].

The tetrafluoroaluminate ion demonstrates unique coordination behavior when compared to other aluminum species [15]. Unlike the hexafluoroaluminate ion, which adopts octahedral coordination, the tetrafluoroaluminate ion maintains its tetrahedral structure across various crystalline environments [16] [15]. This structural rigidity makes it particularly useful as a model compound for understanding aluminum fluoride coordination chemistry [6].

Bond Lengths and Angles

The structural parameters of the tetrafluoroaluminate ion have been determined through extensive crystallographic studies [6] [17]. The aluminum-fluorine bond lengths in the tetrafluoroaluminate ion typically range from 1.65 to 1.67 angstroms, depending on the crystalline environment and counterion effects [18] [17]. These bond distances are consistent with the expected values for tetrahedral aluminum-fluorine coordination [6].

The fluorine-aluminum-fluorine bond angles in the tetrafluoroaluminate ion are approximately 109.5 degrees, which corresponds to the ideal tetrahedral angle [8] [9]. This angular arrangement represents the optimal geometric configuration that minimizes electron-electron repulsion while maximizing bonding efficiency [18]. The consistency of these bond angles across different crystal structures demonstrates the inherent stability of the tetrahedral geometry [6].

Table 1: Structural Parameters of Tetrafluoroaluminate Ion

| Parameter | Value | Reference |

|---|---|---|

| Aluminum-Fluorine Bond Length | 1.65-1.67 Å | [18] [17] |

| Fluorine-Aluminum-Fluorine Bond Angle | 109.5° | [8] [9] |

| Coordination Number | 4 | [5] [9] |

| Molecular Weight | 102.975 g/mol | [1] [3] |

| Ionic Charge | -1 | [4] [5] |

Computational studies have provided additional insights into the bond characteristics of the tetrafluoroaluminate ion [18] [15]. Density functional theory calculations indicate that the aluminum-fluorine bonds possess significant ionic character, with bond orders typically ranging from 0.4 to 0.5 [15]. These calculations also reveal that the tetrafluoroaluminate ion exhibits the shortest aluminum-fluorine bond distances among the various fluoroaluminate species, reflecting the high degree of covalent character in the tetrahedral environment [15].

Comparative Analysis with Related Fluoroaluminate Species

The tetrafluoroaluminate ion occupies a unique position within the family of fluoroaluminate anions, which includes species such as the hexafluoroaluminate ion and the face-sharing difluoroaluminate ion [16] [15]. A systematic comparison of these species reveals significant differences in their structural characteristics and stability [15] .

The hexafluoroaluminate ion, with the formula aluminum hexafluoride anion, adopts an octahedral geometry with six fluorine ligands coordinated to the central aluminum atom [16] [20]. This species exhibits aluminum-fluorine bond lengths that are typically longer than those observed in the tetrafluoroaluminate ion, ranging from 1.80 to 1.85 angstroms [16]. The increased coordination number in the hexafluoroaluminate ion results in greater steric crowding and consequently longer bond distances [15].

Table 2: Comparative Analysis of Fluoroaluminate Species

| Species | Geometry | Coordination Number | Typical Al-F Bond Length (Å) | Charge |

|---|---|---|---|---|

| Tetrafluoroaluminate | Tetrahedral | 4 | 1.65-1.67 | -1 |

| Hexafluoroaluminate | Octahedral | 6 | 1.80-1.85 | -3 |

| Aluminum Trifluoride | Trigonal Planar | 3 | 1.63-1.65 | 0 |

The face-sharing difluoroaluminate ion represents another important member of the fluoroaluminate family [15]. This species consists of two aluminum centers connected through three bridging fluorine atoms, resulting in a unique structural motif [15]. The aluminum-fluorine bond lengths in this species vary depending on whether the fluorine atoms are terminal or bridging, with terminal bonds typically shorter than bridging bonds [15].

The tetrafluoroaluminate ion demonstrates superior stability compared to many other fluoroaluminate species [6] . This enhanced stability can be attributed to the optimal balance between ionic and covalent bonding character achieved in the tetrahedral coordination environment [15]. The tetrafluoroaluminate ion also exhibits the highest fluoride ion affinity among the simple fluoroaluminate species, making it thermodynamically favored under many conditions [17].

The tetrafluoroaluminate ion (AlF₄⁻) represents a fundamental anionic complex in aluminum fluoride chemistry, characterized by a tetrahedral coordination geometry and distinctive spectroscopic properties [1] [2] [3]. This comprehensive examination of its physical and chemical properties encompasses spectroscopic characteristics, thermodynamic behavior, Lewis acid-base interactions, and solution chemistry properties.

Spectroscopic Characteristics

The spectroscopic identification and characterization of the tetrafluoroaluminate ion relies on multiple complementary techniques that provide detailed structural and electronic information about this tetrahedral complex.

Infrared Spectroscopy

Infrared spectroscopy has proven instrumental in characterizing the tetrafluoroaluminate ion, with matrix isolation studies providing particularly detailed vibrational information [4] [5]. Matrix isolation infrared spectroscopy of alkali tetrafluoroaluminates reveals seven distinct frequencies assigned to the tetrafluoroaluminate molecular species [4]. The characteristic aluminum-fluorine stretching vibrations appear at 321 and 634 cm⁻¹ in matrix-isolated samples [5] [6].

In crystalline tetrafluoroaluminate salts, the aluminum-fluorine stretching frequencies span a broader range from 567-825 cm⁻¹, reflecting the influence of crystal packing and cation interactions [7]. The variability in these frequencies correlates with different cation environments and hydration states. Organic cation tetrafluoroaluminates display aluminum-fluorine stretch frequencies in the range of 410-675 cm⁻¹, though these compounds may contain mixed fluoro/aquo/hydroxo aluminate species [7].

The infrared spectroscopic data demonstrates the tetrahedral coordination environment through the characteristic vibrational patterns. Group theoretical analysis confirms a structural model with C₂ᵥ symmetry for the alkali tetrafluoroaluminate molecules, though this cannot definitively confirm a true bidentate structure in the vapor phase [4]. The aluminum-fluorine terminal bond exhibits greater strength compared to aluminum-fluorine bridge bonds, while the alkali metal-fluorine bonds are relatively weak [4].

Nuclear Magnetic Resonance Studies (¹⁹F and ²⁷Al)

Nuclear magnetic resonance spectroscopy provides unambiguous evidence for the tetrahedral nature of the tetrafluoroaluminate ion through both ¹⁹F and ²⁷Al observations [6] [8]. The ¹⁹F nuclear magnetic resonance spectra of tetrafluoroaluminate compounds exhibit characteristic chemical shifts in the range of -187 to -194 ppm relative to CFCl₃ [6] [7]. These signals appear as sextets due to fluorine-aluminum coupling, confirming the direct bonding between fluorine nuclei and the aluminum center [7].

Corresponding ²⁷Al nuclear magnetic resonance spectra show resonances at 49 to 52 ppm, appearing as quintets due to aluminum-fluorine coupling [6] [7]. The coupling constants (J_Al-F) have been reported as 37.8 Hz for the tetrafluoroaluminate anion, with equal coupling constants observed in both ¹⁹F and ²⁷Al spectra [8]. The symmetry of the tetrafluoroaluminate environment results in magnetically equivalent aluminum centers, though the local symmetry is lower than perfect tetrahedral [8].

Solid-state ¹⁹F magic angle spinning nuclear magnetic resonance spectroscopy of tetrafluoroaluminate compounds reveals sharp single lines at -187 and -188 ppm for various organic cation salts [7]. The nuclear magnetic resonance data collectively confirm the tetrahedral coordination geometry and provide quantitative information about the aluminum-fluorine bonding environment.

Raman Spectroscopy

Raman spectroscopy has been employed to identify and characterize the tetrafluoroaluminate ion in various environments, particularly in molten fluoride systems [9] [10]. The symmetric stretching frequency (ν₁) of the tetrahedral tetrafluoroaluminate ion appears at 633 cm⁻¹ as a polarized band [9] [10]. This frequency assignment is based on comparison with known tetrahedral fluoroaluminate complexes and provides direct evidence for the tetrahedral coordination geometry.

In crystalline tetrafluoroaluminate salts, Raman spectroscopy reveals a sharp band at 635 cm⁻¹, attributed to the aluminum-fluorine stretching frequencies [7]. The Raman spectroscopic data complement the infrared observations and provide additional vibrational mode assignments. The technique has proven particularly valuable for identifying the tetrafluoroaluminate ion in complex mixtures and molten salt systems where other analytical methods may be limited.

The vibrational mode analysis for the tetrafluoroaluminate ion follows T_d symmetry, with four fundamental vibrational modes: ν₁ (A₁) symmetric stretch, ν₂ (E) doubly degenerate bend, ν₃ (F₂) triply degenerate stretch, and ν₄ (F₂) triply degenerate bend [11]. The Raman-active modes include ν₁ and ν₂, while the infrared-active modes encompass ν₂, ν₃, and ν₄.

Thermodynamic Properties

The thermodynamic characterization of the tetrafluoroaluminate ion encompasses formation enthalpies, stability constants, and fluoride ion affinity measurements that collectively define its chemical stability and reactivity patterns.

Formation Enthalpy

The formation enthalpy of the tetrafluoroaluminate ion has been determined through multiple experimental approaches, providing crucial thermodynamic data for understanding its stability [12] [13]. Gas-phase formation enthalpy measurements yield a value of -1939 ± 10 kJ/mol for the tetrafluoroaluminate anion [12]. This value represents a summary of literature data combined with new experimental work and is considered the recommended average value at 0 K [12].

For lithium tetrafluoroaluminate, the formation enthalpy has been measured as -1853.51 kJ/mol [14]. This value was derived from thermodynamic network calculations and represents the enthalpy of formation for the gaseous compound at standard conditions [14]. The thermodynamic data demonstrates the substantial stability of tetrafluoroaluminate compounds relative to their constituent components.

Alternative experimental approaches have yielded formation enthalpy values of -2092 ± 13 kJ/mol based on thermodynamic equilibrium studies involving aluminum fluoride species [12]. The variation in reported values reflects differences in experimental conditions, reference states, and measurement techniques. The most reliable formation enthalpy values are those obtained through direct calorimetric measurements and mass spectrometric studies.

Stability Constants

The stability of tetrafluoroaluminate complexes has been characterized through clustering reaction studies and thermodynamic analysis [13] [15]. Ion clustering reactions involving the tetrafluoroaluminate anion with alkali metal tetrafluoroaluminates provide quantitative stability data [13] [15]. For the reaction AlF₄⁻ + AlF₄K → (AlF₄⁻ - AlF₄K), the clustering enthalpy is 147 ± 6.3 kJ/mol with a corresponding Gibbs energy of 123 ± 10 kJ/mol [13] [15].

Similar clustering reactions with sodium tetrafluoroaluminate show enthalpies of 166 ± 9.2 kJ/mol and Gibbs energies of 141 ± 13 kJ/mol [16]. These thermodynamic parameters indicate favorable clustering interactions between tetrafluoroaluminate anions and alkali metal tetrafluoroaluminate compounds in the gas phase.

The thermal stability of tetrafluoroaluminate compounds varies with the associated cation and hydration state [17]. Tetramethylammonium tetrafluoroaluminate decomposes between 450-500°C, leading to α-aluminum trifluoride and a new cubic form of aluminum trifluoride [17]. The decomposition temperature represents the practical upper limit for thermal stability of these compounds.

Fluoride Ion Affinity

The fluoride ion affinity of aluminum trifluoride, representing the energy released upon formation of the tetrafluoroaluminate ion, constitutes a fundamental thermodynamic parameter [18] [19]. Computational studies suggest that the fluoride ion affinity of aluminum trifluoride for forming the tetrafluoroaluminate ion falls in the range of 400-500 kJ/mol [20] [19]. This value places aluminum trifluoride among the moderately strong fluoride ion acceptors.

Comparative fluoride ion affinity studies demonstrate that aluminum trifluoride exhibits intermediate Lewis acidity compared to other p-block fluorides [18] [19]. Boron trifluoride shows a fluoride ion affinity of 381 kJ/mol for forming tetrafluoroborate, while phosphorus pentafluoride and antimony pentafluoride display higher affinities of 489 and 494 kJ/mol, respectively [20] [19].

The fluoride ion affinity correlates with the thermodynamic stability of the resulting tetrafluoroaluminate ion and provides insight into the driving force for complex formation reactions. The moderate fluoride ion affinity suggests that tetrafluoroaluminate formation is thermodynamically favorable but not overwhelmingly so, allowing for equilibrium processes in solution.

Lewis Acid-Base Behavior

The tetrafluoroaluminate ion exhibits distinctive Lewis acid-base behavior that influences its coordination chemistry and reactivity patterns [21] [22] [23]. As an anionic complex containing aluminum in tetrahedral coordination, the tetrafluoroaluminate ion functions primarily as a Lewis base through its fluoride ligands [21] [23].

The formation of the tetrafluoroaluminate ion from aluminum trifluoride and fluoride ion represents a classic Lewis acid-base interaction [23]. Aluminum trifluoride acts as the Lewis acid, accepting an electron pair from the fluoride ion (Lewis base) to form the coordinate covalent bonds characteristic of the tetrahedral complex [21] [24]. This interaction results in the formation of a Lewis acid-base adduct with enhanced stability compared to the individual components [24] [25].

The tetrafluoroaluminate ion can undergo further Lewis acid-base interactions through coordination with additional Lewis acids or through displacement reactions [23]. The fluoride ligands retain their Lewis base character and can interact with strong Lewis acids, potentially leading to bridging arrangements or ligand exchange processes [26]. The relatively moderate Lewis basicity of the fluoride ligands in the tetrahedral environment limits the extent of such secondary interactions.

The electrochemical behavior of the tetrafluoroaluminate ion demonstrates its role in electron transfer processes [27]. Electrochemical synthesis of graphite intercalation compounds using tetrafluoroaluminate anions shows that these species can participate in redox reactions while maintaining their structural integrity [27]. The tetrafluoroaluminate ion intercalates into graphite layers through anodic processes, forming stable intercalation compounds [27].

Solubility and Solution Chemistry

The solubility characteristics of tetrafluoroaluminate compounds depend strongly on the associated cation and the solvent system [28] [29] [30]. Alkali metal tetrafluoroaluminates generally exhibit high solubility in water due to their ionic nature [28] [29]. Potassium tetrafluoroaluminate is described as water-insoluble, though this may reflect kinetic rather than thermodynamic limitations [29].

In aqueous solutions, tetrafluoroaluminate ions maintain their tetrahedral coordination geometry and exhibit remarkable stability [7]. No decomposition is observed in aqueous hydrogen fluoride solutions, indicating excellent hydrolytic stability [7]. The aqueous chemistry involves rapid pH-dependent exchange between water, hydroxide, and fluoride ligands, though the core tetrafluoroaluminate structure remains intact [7].

The tetrafluoroaluminate ion shows limited solubility in organic solvents due to its ionic character [26]. However, organic cation tetrafluoroaluminates can exhibit enhanced solubility in polar organic media [26]. The salts can be extremely soluble in organic media where nuclear magnetic resonance techniques confirm the tetrahedral nature of the ion [3].

Molten fluoride salt systems provide an ideal environment for tetrafluoroaluminate chemistry [9] [10]. In these high-temperature ionic liquids, tetrafluoroaluminate ions maintain their structural integrity and participate in complex equilibria with other fluoroaluminate species [9]. The molten salt environment allows for detailed spectroscopic characterization and provides insight into the high-temperature behavior of these complexes.